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molecular formula C9H9N5 B8780719 2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE

2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE

Cat. No. B8780719
M. Wt: 187.20 g/mol
InChI Key: DURNQAAKCPUUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501763B2

Procedure details

To a microwave vial were added 6-chloro-2-methylpyrimidin-4-amine (700 mg, 4.88 mmol), pyrimidin-5-ylboronic acid (725 mg, 5.86 mmol), PdCl2(PPh3)2 (684 mg, 0.97 mmol), dioxane (10 mL) and Na2CO3 (2 M, 7 mL, 14 mmol) under Argon. The vial was microwave heated for 1 h at 160° C. Water was added, and extracted with 10% MeOH/CHCl3 (3*50 mL). The organic layers were combined and concentrated under reduced pressure and the crude was purified by silica gel chromatography to yield the title compound as a white solid; MS (m/z): [M+H]+188.2.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
684 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.[N:10]1[CH:15]=[C:14](B(O)O)[CH:13]=[N:12][CH:11]=1.O1CCOCC1.C([O-])([O-])=O.[Na+].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[CH3:8][C:6]1[N:7]=[C:2]([C:14]2[CH:15]=[N:10][CH:11]=[N:12][CH:13]=2)[CH:3]=[C:4]([NH2:9])[N:5]=1 |f:3.4.5,^1:33,52|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
ClC1=CC(=NC(=N1)C)N
Name
Quantity
725 mg
Type
reactant
Smiles
N1=CN=CC(=C1)B(O)O
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
7 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
684 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 10% MeOH/CHCl3 (3*50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC(=N1)C=1C=NC=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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